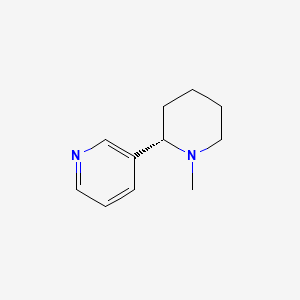

N-Methylanabasine

描述

属性

IUPAC Name |

3-[(2S)-1-methylpiperidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAIHNKQZOMXJJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278607 | |

| Record name | 3-[(2S)-1-Methyl-2-piperidinyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24380-92-5 | |

| Record name | 3-[(2S)-1-Methyl-2-piperidinyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24380-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylanabasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024380925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2S)-1-Methyl-2-piperidinyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLANABASINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F89FI7JTI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: N-Methylanabasine can be synthesized through various methods. One common approach involves the methylation of anabasine. For example, anabasine can be treated with methyl iodide in the presence of a base to yield this compound. Another method involves the reduction of N-oxides of this compound using zinc and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.

化学反应分析

Types of Reactions: N-Methylanabasine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-oxides.

Reduction: Reduction of N-oxides of this compound with zinc and hydrochloric acid regenerates this compound.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, glacial acetic acid, elevated temperatures.

Reduction: Zinc, hydrochloric acid.

Substitution: Methyl iodide, base.

Major Products:

Oxidation: N,N’-dioxide, N’-oxide, N-oxide.

Reduction: Regeneration of this compound from its N-oxides.

科学研究应用

Chemistry

- Model Compound : N-Methylanabasine is utilized as a model compound to study the behavior of nicotinic acetylcholine receptor agonists. This allows researchers to understand the interactions and mechanisms of similar compounds within biological systems.

Biology

- Neurotransmitter Release : Research on this compound aids in understanding its effects on neurotransmitter release and synaptic transmission. Its interaction with nicotinic acetylcholine receptors significantly influences cell signaling pathways, leading to changes in neurotransmitter dynamics.

Medicine

- Therapeutic Potential : Studies investigate this compound's potential therapeutic applications, particularly in modulating neurotransmitter activity. Its pharmacological properties suggest possible roles in treating conditions such as Alzheimer's disease through inhibition of cholinesterase enzymes .

Industry

- Agrochemical Development : The compound is also explored for its biological activity in the development of pesticides and other agrochemicals. Its interaction with biological systems makes it a candidate for creating effective agricultural products.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Analgesic Activity : Derivatives have shown significant analgesic properties, reducing pain responses in animal models comparable to conventional analgesics.

- Antimicrobial Activity : Certain derivatives demonstrate antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus, indicating potential for treating bacterial infections.

- Cytotoxicity : Evaluations reveal that this compound may induce apoptosis in various cancer cell lines, suggesting further investigation into its potential as an anticancer agent.

Study on Analgesic Effects

In a controlled experiment involving mice subjected to acetic acid-induced writhing, this compound derivatives significantly reduced writhing episodes by up to 49%, highlighting strong analgesic potential.

Antimicrobial Efficacy

A recent study tested various derivatives against Staphylococcus aureus, revealing effective antibacterial properties with inhibition zones greater than 20 mm, comparable to established antibiotics like gentamicin.

作用机制

N-Methylanabasine exerts its effects by binding to nicotinic acetylcholine receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. These neurotransmitters play crucial roles in various physiological processes, including mood regulation, attention, and motor control .

相似化合物的比较

Table 1: Structural Comparison of Selected Piperidine and Pyrrolidine Alkaloids

Key Observations :

- Metabolic Kinetics: this compound undergoes stereoselective demethylation in Nicotiana plumbaginifolia cell cultures, favoring the (R)-isomer. In contrast, N-Methylanatabine and nicotine exhibit faster turnover rates and competitive demethylation pathways .

Key Observations :

- This compound and N-Methylanatabine share similar synthetic complexity but yield lower quantities compared to nicotine, reflecting challenges in piperidine ring formation .

- The use of chiral intermediates (e.g., homoallylic azides) ensures enantiomeric purity, critical for biological activity .

Functional and Ecological Roles

- Insecticidal Activity : this compound outperforms anabasine in toxicity toward fungal pathogens, likely due to its methyl group enhancing membrane permeability .

- Ecological Interactions: In A. aphylla, this compound accumulation in assimilate branches deters herbivores, a trait absent in non-methylated analogs like isonicoteine .

Pharmacological and Industrial Potential

- Biopesticides : this compound’s stability and low phytotoxicity make it a candidate for sustainable pest control, though scalability issues persist due to low natural abundance .

- Drug Discovery : Structural analogs of this compound are being explored for nicotinic acetylcholine receptor (nAChR) modulation, but nicotine remains the primary model compound due to better receptor affinity .

生物活性

N-Methylanabasine is a minor alkaloid found in tobacco plants, structurally related to nicotine and anabasine. This compound has garnered attention due to its various biological activities, including potential therapeutic effects and toxicity. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for health.

Chemical Structure and Properties

This compound is a tertiary amine with the following chemical structure:

It is derived from anabasine through methylation at the nitrogen atom. The compound exhibits properties similar to nicotine, affecting nicotinic acetylcholine receptors (nAChRs) in both central and peripheral nervous systems.

1. Pharmacological Effects

This compound has been investigated for its pharmacological properties, particularly its effects on the nervous system and potential therapeutic applications:

- Analgesic Activity : Studies have shown that derivatives of anabasine, including this compound, exhibit significant analgesic activity. In vivo tests demonstrated a reduction in pain responses comparable to conventional analgesics like sodium diclofenac .

- Antimicrobial Activity : Research indicates that certain derivatives of this compound possess antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Inhibition zones were comparable to those produced by gentamicin, suggesting potential applications in treating bacterial infections .

- Cytotoxicity : this compound has been evaluated for cytotoxic effects on various cancer cell lines. Preliminary findings indicate it may induce apoptosis in tumor cells, although further studies are required to elucidate its mechanisms and efficacy compared to established chemotherapeutics .

The biological activity of this compound is primarily mediated through its interaction with nAChRs:

- Receptor Interaction : Similar to nicotine, this compound acts as an agonist at nAChRs, leading to neurotransmitter release and subsequent physiological effects. This interaction can result in both stimulatory and inhibitory responses depending on receptor subtype and location .

- Toxicological Profile : While this compound shares similarities with nicotine in terms of receptor affinity, it also exhibits a distinct toxicity profile. Studies have indicated that it can affect smooth muscle contractions and blood pressure regulation, which may have implications for cardiovascular health .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Analgesic Effects : In a controlled experiment involving mice subjected to acetic acid-induced writhing, compounds derived from this compound significantly reduced writhing episodes by up to 49%, indicating strong analgesic potential .

- Antimicrobial Efficacy : A recent study tested various derivatives against Staphylococcus aureus, revealing that some compounds exhibited inhibition zones greater than 20 mm, indicating effective antibacterial properties .

Research Findings Summary

常见问题

Q. What are the primary natural sources and identification methods for N-Methylanabasine?

this compound is a minor alkaloid found in Anabasis aphylla and crude nicotine extracts. Identification involves chromatographic separation (e.g., GC-MS or HPLC) coupled with spectral analysis (UV, IR, NMR) to confirm its structure. Physical properties include a boiling point of 121–128°C (under vacuum) and optical rotation [α]₁₅ᴅ = -85.1°, which aid in differentiation from structurally similar alkaloids like anabasine .

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₆N₂O |

| Molecular weight | 192.26 g/mol |

| Boiling point | 121–128°C (reduced pressure) |

| Optical rotation | [α]₁₅ᴅ = -85.1° |

Q. How can researchers isolate this compound from plant matrices?

Isolation protocols typically involve:

- Extraction : Use polar solvents (e.g., methanol or ethanol) under reflux.

- Purification : Column chromatography (silica gel or ion-exchange resins) to separate alkaloids.

- Crystallization : The picrate derivative (mp 287–288°C) is often used for recrystallization to enhance purity .

Q. What analytical techniques are critical for quantifying this compound in biological samples?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives (e.g., trimethylsilylated forms).

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Provides higher sensitivity for non-volatile compounds in complex matrices like plant extracts or cellular lysates .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from nicotine in plant cell cultures?

In Nicotiana plumbaginifolia cell cultures, this compound undergoes stereoselective demethylation to yield anabasine, with preferential metabolism of the (R)-isomer. Unlike nicotine, the demethylation product does not undergo further degradation, suggesting distinct enzymatic specificity (e.g., cytochrome P450 isoforms). Experimental design should include isotopic labeling (e.g., ¹⁴C-methyl groups) to trace metabolic intermediates .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Contradictions may arise from:

- Sample purity : Impurities in crude extracts can skew bioassay results. Validate purity via orthogonal methods (e.g., NMR and HRMS).

- Experimental variability : Standardize protocols (e.g., cell lines, exposure times) and use positive/negative controls.

- Data interpretation : Apply statistical frameworks (e.g., Bayesian modeling) to distinguish noise from biologically relevant signals .

Q. What statistical frameworks are suitable for analyzing contradictory results in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。